Cas no 35387-93-0 (Methyl 3-iodo-4-methoxybenzoate)

Methyl 3-iodo-4-methoxybenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-iodo-4-methoxybenzoate
- 3-Iodo-4-methoxybenzoic acid methyl ester
- 3-Iodo-4-methoxy-benzoic acid methyl ester
- 3-Iodo-p-anisic Acid Methyl Ester
- 3-Jod-4-methoxy-benzoesaeure-methylester
- 3-Jod-anissaeure-methylester
- methyl 3-iodo-4-methoxyl benzoate
- Methyl 3-Iodo-p-anisate
- p-Anisicacid, 3-iodo-, methyl ester (7CI)
- 2-Iodo-4-(methoxycarbonyl)anisole
- NSC 246065
- Benzoic acid, 3-iodo-4-methoxy-, methyl ester
- GHNGBFHLUOJHKP-UHFFFAOYSA-N
- NSC246065
- METHYL3-IODO-4-METHOXYBENZOATE
- CBiol_000897
- KSC495Q3H
- Methyl-3-iodo-4-methoxybenzoate
- HMS1670K07
- methyl 3-ioda
- 35387-93-0
- A822767
- SY027940
- M2096
- Methyl 3-iodo-4-methoxybenzoate, 98%
- FT-0628565
- ICCB4_000193
- NSC-246065
- DTXSID70311852
- MFCD00052925
- AC-1755
- AKOS000276864
- SCHEMBL1171023
- AS-10255
- CS-0045005
- DB-002798
-
- MDL: MFCD00052925
- インチ: 1S/C9H9IO3/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5H,1-2H3
- InChIKey: GHNGBFHLUOJHKP-UHFFFAOYSA-N
- ほほえんだ: IC1C([H])=C(C(=O)OC([H])([H])[H])C([H])=C([H])C=1OC([H])([H])[H]
- BRN: 2692711
計算された属性
- せいみつぶんしりょう: 291.95964g/mol
- ひょうめんでんか: 0
- XLogP3: 2.4
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 回転可能化学結合数: 3
- どういたいしつりょう: 291.95964g/mol
- 単一同位体質量: 291.95964g/mol
- 水素結合トポロジー分子極性表面積: 35.5Ų
- 重原子数: 13
- 複雑さ: 184
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: ふん
- ゆうかいてん: 93.0 to 97.0 deg-C
- ふってん: 340.1℃ at 760 mmHg
- PSA: 35.53000
- LogP: 2.08640
- ようかいせい: 不溶性
- かんど: Light Sensitive
Methyl 3-iodo-4-methoxybenzoate セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S22-S26-S36/37/39
-
危険物標識:
- リスク用語:R36/37/38
- セキュリティ用語:S22;S26;S36/37/39
Methyl 3-iodo-4-methoxybenzoate 税関データ
- 税関コード:2918990090
- 税関データ:
中国税関コード:
2918990090概要:
2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Methyl 3-iodo-4-methoxybenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M2096-5G |
Methyl 3-Iodo-4-methoxybenzoate |
35387-93-0 | >98.0%(GC) | 5g |
¥290.00 | 2024-04-16 | |
eNovation Chemicals LLC | D500713-5g |
Methyl 3-iodo-4-Methoxybenzoate |
35387-93-0 | 97% | 5g |
$120 | 2024-05-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M30570-25g |
3-Iodo-4-methoxy-benzoic acid methyl ester |
35387-93-0 | 25g |
¥1622.0 | 2021-09-08 | ||
eNovation Chemicals LLC | Y1048463-100g |
METHYL 3-IODO-4-METHOXYBENZOATE |
35387-93-0 | 98% | 100g |
$565 | 2023-09-04 | |
Aaron | AR00C084-1g |
methyl 3-iodo-4-methoxybenzoate |
35387-93-0 | 95% | 1g |
$4.00 | 2025-01-24 | |
Aaron | AR00C084-100g |
Methyl 3-iodo-4-methoxybenzoate |
35387-93-0 | 95% | 100g |
$269.00 | 2025-03-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC0669-5g |
methyl 3-iodo-4-methoxybenzoate |
35387-93-0 | 97% | 5g |
¥548.0 | 2024-04-19 | |
A2B Chem LLC | AF59064-5g |
Methyl 3-iodo-4-methoxybenzoate |
35387-93-0 | 95% | 5g |
$13.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115645-100g |
3-Iodo-4-methoxy-benzoic acid methyl ester |
35387-93-0 | 98% | 100g |
¥3438.00 | 2024-05-17 | |
1PlusChem | 1P00BZZS-5g |
Methyl 3-iodo-4-methoxybenzoate |
35387-93-0 | 98% | 5g |
$15.00 | 2025-02-25 |
Methyl 3-iodo-4-methoxybenzoate 関連文献
-
Sjoerd Slagman,Jorge Escorihuela,Han Zuilhof,Maurice C. R. Franssen RSC Adv. 2016 6 99367
-
2. 198. 1-Phenylnaphthalenes. Part IV. The cyclisation of methyl hydrogen cis- and trans-γ-o-methoxyphenyl- and ethyl hydrogen cis- and trans-γ-p-methoxyphenyl-γ-phenylitaconate to the corresponding 1-phenylnaphthalenesF. G. Baddar,Lanson S. El-Assal,Victorine B. Baghos J. Chem. Soc. 1958 986
-
3. NotesJ. Quarterman,T. S. Stevens,G. D. Parkes,K. J. Clark,R. L. Huang,M. Balasubramanian,V. Baliah,T. Rangarajan,Lindsay H. Briggs,A. R. Taylor,M. Z. Barakat,S. K. Shehab,M. M. El-Sadr,G. Hetherington,D. R. Hub,M. J. Nichols,P. L. Robinson,F. G. Baddar,H. A. Fahim,A. M. Fleifel,V. Gold,J. Hilton,E. N. Morgan,E. M. Tanner,C. Eaborn,R. A. Shaw,G. W. H. Cheeseman J. Chem. Soc. 1955 3292
-
4. β-Aroylpropionic acids. Part V. The synthesis of β-aroyl-α-methylpropionic acids, and their conversion into polynuclear compoundsF. G. Baddar,Hussein A. Fahim,Abdallah M. Fleifel J. Chem. Soc. 1955 2199
Methyl 3-iodo-4-methoxybenzoateに関する追加情報
Methyl 3-iodo-4-methoxybenzoate (CAS No. 35387-93-0): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 3-iodo-4-methoxybenzoate, identified by its Chemical Abstracts Service (CAS) number 35387-93-0, is a significant compound in the realm of pharmaceutical chemistry. This organometallic derivative serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents. Its unique structural features, combining an iodo substituent with a methoxy group on a benzoate backbone, make it a versatile building block for medicinal chemists.
The compound's molecular structure, characterized by a benzene ring substituted with an iodine atom at the 3-position and a methoxy group at the 4-position, imparts distinct reactivity that is highly valuable in synthetic chemistry. The presence of the iodo group enhances its utility as a coupling partner in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are fundamental in constructing complex organic molecules. These reactions are pivotal in drug discovery, enabling the rapid assembly of intricate structures that mimic natural products or target specific biological pathways.
In recent years, the pharmaceutical industry has witnessed a surge in the use of heterocyclic compounds due to their diverse biological activities. Methyl 3-iodo-4-methoxybenzoate has emerged as a preferred precursor in the synthesis of various heterocycles, including flavonoids and benzodiazepines. Its ability to undergo facile functionalization makes it an indispensable tool for medicinal chemists seeking to optimize drug candidates. For instance, recent studies have demonstrated its role in generating novel analogs with enhanced pharmacological properties, such as improved solubility and reduced toxicity.
The compound's significance extends beyond its role as a synthetic intermediate. It has been explored in the development of targeted therapies for neurological disorders, where precise molecular modifications are essential for efficacy and safety. Researchers have leveraged its structural framework to design molecules that interact selectively with specific receptors or enzymes implicated in conditions like Alzheimer's disease and Parkinson's disease. The methoxy group, in particular, has been shown to modulate electronic properties and binding affinity, making it a critical parameter in structure-activity relationship studies.
The iodo substituent on Methyl 3-iodo-4-methoxybenzoate also facilitates its use in radiolabeling applications, where radioisotopes are incorporated into drug candidates for diagnostic imaging or therapeutic purposes. This has opened new avenues in nuclear medicine, allowing for more accurate disease detection and treatment monitoring. The compound's stability under various reaction conditions further enhances its appeal as a radiolabeling precursor, ensuring consistent results across different experimental protocols.
The synthesis of Methyl 3-iodo-4-methoxybenzoate typically involves multi-step processes that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and metal-halogen exchange protocols, have been employed to streamline its production. These techniques not only improve efficiency but also minimize unwanted byproducts, ensuring that the final product meets stringent pharmaceutical standards.
The compound's role in drug development is further underscored by its incorporation into several clinical trials investigating novel therapeutic approaches. By serving as a scaffold for generating lead compounds, Methyl 3-iodo-4-methoxybenzoate has contributed to advancements across multiple therapeutic areas. Its versatility allows researchers to explore diverse chemical space rapidly, accelerating the discovery of next-generation drugs that address unmet medical needs.
In conclusion, Methyl 3-iodo-4-methoxybenzoate (CAS No. 35387-93-0) is a cornerstone in modern pharmaceutical synthesis. Its unique structural attributes and reactivity make it an indispensable tool for medicinal chemists engaged in drug discovery and development. As research continues to uncover new applications for this compound, its importance is set to grow even further, driving innovation in pharmaceutical chemistry and contributing to the creation of safer and more effective treatments for patients worldwide.
35387-93-0 (Methyl 3-iodo-4-methoxybenzoate) 関連製品
- 1131614-40-8(Ethyl 4-acetoxy-3-iodobenzoate)
- 35387-92-9(Methyl 4-iodo-3-methoxybenzoate)
- 1131614-42-0(Methyl 4-butoxy-3-iodobenzoate)
- 1131588-12-9(3-Iodo-4-propoxybenzoic acid)
- 15126-06-4(Methyl 4-hydroxy-3-iodobenzoate)
- 741699-04-7(Ethyl 3-ethoxy-4-iodobenzoate)
- 207115-38-6(Ethyl 3-iodo-4-methoxybenzoate)
- 82998-76-3(4-Ethoxy-3-iodobenzoic acid)
- 68507-19-7(3-Iodo-4-methoxybenzoic acid)
- 1131614-46-4(Ethyl 3-iodo-4-propoxybenzoate)




